5-(Aminomethyl)-2-methylpyrimidin-4-amine

Description

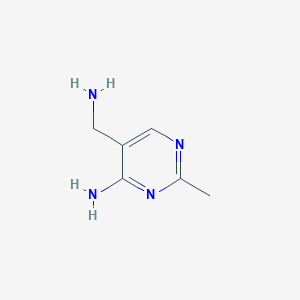

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 5-(aminomethyl)-2-methylpyrimidin-4-amine. This pyrimidine derivative, also known as Grewe diamine, is a critical intermediate in the biosynthesis of Thiamine (Vitamin B1) and serves as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, high-purity aminopyrimidine derivative.[1] Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and an aminomethyl group at the 5-position. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine | [1] |

| CAS Number | 95-02-3 | |

| Molecular Formula | C₆H₁₀N₄ | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Off-White to Beige Solid | |

| Melting Point | 270-272 °C | |

| Boiling Point | 301.6 °C at 760 mmHg | |

| Solubility | Slightly soluble in DMSO, Methanol (heated), and Water. | |

| pKa (Predicted) | 7.70 ± 0.29 | |

| XLogP3 | -0.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Synthesis and Purification

Several scalable synthetic routes for this compound have been developed, primarily starting from either 2-cyanoacetamide or malononitrile. A common and efficient method involves the hydrogenation of the intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

This protocol describes a scalable synthesis of this compound via the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.

Materials:

-

4-Amino-2-methylpyrimidine-5-carbonitrile

-

Modified Raney nickel (wet)

-

Saturated methanolic ammonia

-

Hydrogen gas

-

Autoclave

Procedure:

-

In a suitable autoclave, a mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (e.g., 2.0 kg, 15 mol), modified Raney nickel (e.g., 300 g wet weight), and a saturated solution of ammonia in methanol (e.g., 20 L) is prepared.

-

The autoclave is sealed and heated to 100 °C.

-

The reaction mixture is stirred at this temperature under a hydrogen pressure of 4 MPa for 5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is filtered to remove the Raney nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid. A typical yield for this process is approximately 98%.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system if required.

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on the chemical structure, the following spectroscopic characteristics can be predicted.

Predicted ¹H NMR Spectral Data: The expected proton NMR chemical shifts are summarized in Table 2. These are estimated values and may vary depending on the solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C2) | 2.2 - 2.5 | Singlet | 3H |

| -CH₂- (aminomethyl) | 3.5 - 3.8 | Singlet | 2H |

| -NH₂ (aminomethyl) | 1.5 - 2.5 | Broad Singlet | 2H |

| -NH₂ (at C4) | 5.5 - 6.5 | Broad Singlet | 2H |

| Pyrimidine-H (at C6) | 7.8 - 8.2 | Singlet | 1H |

¹³C NMR Spectroscopy: Predicted carbon-13 NMR chemical shifts would show signals for the methyl carbon, the aminomethyl carbon, and the four distinct carbons of the pyrimidine ring.

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (138.17). Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring.

Biological Role: The Thiamine Salvage Pathway

This compound is a key intermediate in the thiamine (Vitamin B1) salvage pathway in various organisms. This pathway allows cells to recycle and reuse components of degraded thiamine. The compound serves as a native substrate for the enzyme thiaminase II (TenA).[1] TenA catalyzes the hydrolysis of the aminomethyl group of this compound to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis.[1]

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in the thiamine salvage pathway.

References

Grewe Diamine: A Technical Guide to its Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grewe diamine, systematically known as 5-(aminomethyl)-2-methylpyrimidin-4-amine, is a pivotal intermediate in the synthesis of Vitamin B1 (Thiamine).[1] Its unique structural arrangement, featuring a pyrimidine core substituted with reactive functional groups, makes it a molecule of significant interest in medicinal chemistry and drug development beyond its role as a vitamin precursor. This technical guide provides an in-depth analysis of the structure, functional groups, and key physicochemical properties of Grewe diamine, supplemented with a detailed synthetic protocol.

Molecular Structure and Functional Groups

The foundational structure of Grewe diamine is a pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene but with two nitrogen atoms at positions 1 and 3 of the ring. This core is substituted with three key functional groups that dictate its chemical reactivity and biological significance:

-

Primary Aromatic Amine (-NH₂): Attached at the C4 position of the pyrimidine ring, this group is a primary aromatic amine. Its lone pair of electrons can be delocalized into the aromatic system, which influences its basicity and nucleophilicity.

-

Primary Aliphatic Amine (-CH₂NH₂): A primary aminomethyl group is attached at the C5 position. The methylene (-CH₂) spacer provides flexibility and positions the primary amine away from the direct electronic influence of the ring, making it a more nucleophilic and basic center compared to the aromatic amine.

-

Methyl Group (-CH₃): A methyl group is located at the C2 position of the pyrimidine ring. This group can influence the molecule's solubility and steric interactions.

The presence of two primary amine groups with different chemical environments is a defining characteristic of Grewe diamine, offering multiple sites for chemical modification and interaction with biological targets.

Structural Diagram

Caption: Chemical structure of Grewe diamine highlighting its key functional groups.

Physicochemical and Spectral Data

A compilation of key physicochemical and spectral data for Grewe diamine is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine | [1][2] |

| CAS Number | 95-02-3 | [2] |

| Molecular Formula | C₆H₁₀N₄ | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Melting Point | 270-272 °C | [2] |

| Boiling Point | 301.6 °C at 760 mmHg | [2] |

| Density | 1.207 g/cm³ | [2] |

| Canonical SMILES | CC1=NC=C(C(=N1)N)CN | [2] |

| InChIKey | OZOHTVFCSKFMLL-UHFFFAOYSA-N | [1] |

| Spectral Data | ¹H NMR, ¹³C NMR, FTIR available | [3][4] |

Experimental Protocol: Synthesis of Grewe Diamine

The synthesis of Grewe diamine (referred to as 2-methyl-4-amino-5-aminomethylpyrimidine in the patent) can be achieved through the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. The following protocol is adapted from US Patent 6,365,740 B1.[5]

Materials and Equipment

-

Starting Material: 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP)

-

Reagents: Ammonia (liquid), Toluene (anhydrous)

-

Catalyst: Aluminum oxide (Al₂O₃)

-

Apparatus: 300 ml autoclave equipped with a stirrer, filtration apparatus, gas chromatograph.

Procedure

-

Reaction Setup: In a 300 ml autoclave, place 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of aluminum oxide (Al₂O₃) catalyst.

-

Solvent Addition: Add 50 ml of toluene to the autoclave.

-

Ammonia Addition: Close the autoclave and add 30 g (1.76 mol, approximately 215 equivalents) of liquid ammonia.

-

Reaction Conditions: Heat the mixture to 230 °C for 4 hours with stirring. The reaction proceeds under autogenous pressure.

-

Work-up: After the reaction period, cool the autoclave to room temperature.

-

Isolation: Filter the reaction mixture to remove the catalyst.

-

Analysis: The filtrate, taken up in ethanol, can be analyzed by gas chromatography to determine the conversion and yield of the product, 2-methyl-4-amino-5-aminomethylpyrimidine.

Reaction Pathway

References

The "Grewe Diamine": A Synthetic Relic and the True Biological Significance of Diamines in Metabolic Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the biological significance of diamines in metabolic pathways, with a specific clarification regarding the term "Grewe diamine." Initial inquiries into the metabolic role of a "Grewe diamine" have revealed this term to be a misnomer in a biological context. It originates from the realm of synthetic organic chemistry, specifically referring to a class of 1-benzyl-octahydroisoquinoline precursors used in the Grewe synthesis of morphinan alkaloids, such as codeine and morphine. The biosynthetic pathway of these alkaloids in nature, however, does not involve a "Grewe diamine" or any similar diamine intermediate. The key biological cyclization is of the benzylisoquinoline alkaloid, (S)-reticuline.

This guide, therefore, pivots to the well-documented and biologically crucial roles of true diamines—specifically putrescine and cadaverine—as foundational precursors in the biosynthesis of several major classes of alkaloids. We will explore the metabolic pathways, enzymatic activities, and experimental methodologies related to the synthesis of tropane and quinolizidine alkaloids, providing a comprehensive overview for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Diamine Precursors: Putrescine and Cadaverine

The simple aliphatic diamines, putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane), are central to the biosynthesis of a wide array of nitrogen-containing secondary metabolites in plants. Their formation from the amino acids ornithine and lysine, respectively, represents the entry point into these complex metabolic networks.

Biosynthesis of Putrescine and Cadaverine

The primary route to putrescine in plants that produce tropane alkaloids is the decarboxylation of ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). Similarly, cadaverine is synthesized via the decarboxylation of lysine by lysine decarboxylase (LDC), which is the first committed step in quinolizidine alkaloid biosynthesis.[1]

Tropane Alkaloid Biosynthesis from Putrescine

Tropane alkaloids, such as hyoscyamine and scopolamine, are characteristic of the Solanaceae family and possess significant pharmacological activities. Their biosynthesis begins with the diamine putrescine.

The Tropane Alkaloid Pathway

The biosynthetic pathway from putrescine to the core tropane ring structure involves a series of enzymatic steps, beginning with the methylation of putrescine.

Quantitative Data: Key Enzyme Kinetics

The regulation of tropane alkaloid biosynthesis is tightly controlled, with several key enzymes having been characterized. The kinetic properties of ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT) are of particular interest as they represent early committed steps in the pathway.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (nmol/mg·h) | k_cat (s⁻¹) | Reference |

| Ornithine Decarboxylase (ODC) | Atropa belladonna | Ornithine | 130 | 360 | 0.25 | [2] |

| Ornithine Decarboxylase (ODC) | Anisodus luridus | Ornithine | 156.4 | - | 1.34 | [3] |

| Ornithine Decarboxylase (ODC) | Datura stramonium | Ornithine | 251.6 | - | 0.61 | [3] |

| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | 150 | - | - | [4] |

| Putrescine N-methyltransferase (PMT) | Datura stramonium | SAM | 20 | - | - | [4] |

Experimental Protocols

This protocol is adapted from methods used for the characterization of plant ODCs.[2]

Principle: The activity of ODC is determined by quantifying the amount of its product, putrescine, formed from the substrate ornithine. The putrescine is derivatized and then quantified by HPLC.

Materials:

-

Enzyme extract (e.g., purified recombinant protein or crude plant extract)

-

Assay buffer: 100 mM HEPES buffer, pH 8.0, containing 5 mM DTT and 50 µM pyridoxal-5'-phosphate (PLP).

-

Substrate: 10 mM L-ornithine solution.

-

Stopping solution: 1 M Na₂CO₃.

-

Derivatization agent: Dansyl chloride solution (5 mg/mL in acetone).

-

Saturated proline solution.

-

Toluene.

-

HPLC system with a fluorescence detector.

Procedure:

-

Prepare the reaction mixture by adding 50 µL of enzyme extract to 400 µL of assay buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 10 mM L-ornithine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

-

Add an internal standard (e.g., 1,7-diaminoheptane) to each sample.

-

For derivatization, add 1 mL of dansyl chloride solution and incubate at 60°C for 1 hour in the dark.

-

Add 500 µL of saturated proline solution to remove excess dansyl chloride.

-

Extract the dansylated polyamines with 1 mL of toluene.

-

Centrifuge to separate the phases and collect the upper toluene layer.

-

Analyze a 20 µL aliquot of the toluene extract by reverse-phase HPLC with fluorescence detection.

This is a general protocol for the quantification of hyoscyamine and scopolamine in plant material.[5]

Principle: Alkaloids are extracted from plant tissue, purified, and then quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

Dried and powdered plant material.

-

Extraction solvent: Methanol/acetonitrile mixture.

-

HPLC system with a C18 column and a UV detector.

-

Mobile phase: Acetonitrile and a buffer solution (e.g., phosphate buffer), pH adjusted.

-

Standards of hyoscyamine and scopolamine.

Procedure:

-

Extract a known weight of the powdered plant material with the extraction solvent using sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) into the HPLC system.

-

Separate the alkaloids using a suitable gradient of the mobile phase.

-

Detect the alkaloids by their UV absorbance (e.g., at 210 nm).

-

Quantify the alkaloids by comparing their peak areas to a calibration curve prepared with authentic standards.

Quinolizidine Alkaloid Biosynthesis from Cadaverine

Quinolizidine alkaloids, such as lupinine and sparteine, are characteristic of the Leguminosae family. Their biosynthesis starts with the diamine cadaverine.

The Quinolizidine Alkaloid Pathway

The formation of the quinolizidine skeleton is a complex process involving the oxidative deamination of cadaverine and subsequent cyclization reactions.

Quantitative Data: Key Enzyme Kinetics

Lysine decarboxylase (LDC) is the entry-point enzyme for quinolizidine alkaloid biosynthesis. Its kinetic properties have been studied in several plant species.

| Enzyme | Organism | Substrate | K_m (mM) | V_max (nmol/min·mg) | Reference |

| Lysine Decarboxylase (LDC) | Lupinus angustifolius | L-Lysine | 0.25 | - | [6] |

| Lysine Decarboxylase (LDC) | E. coli (CadA) | L-Lysine | 0.27 | 8.15 | [7] |

| Lysine Decarboxylase (LDC) | E. coli (LdcC) | L-Lysine | 0.84 | 27.21 | [7] |

Experimental Protocols

This protocol is based on the quantification of cadaverine produced from lysine.[8]

Principle: LDC activity is measured by determining the amount of cadaverine formed. The remaining L-lysine after the reaction can be quantified using a lysine oxidase/peroxidase coupled assay.

Materials:

-

Purified enzyme or cell lysate.

-

Reaction buffer: 0.1 M potassium phosphate, pH 6.0.

-

Substrate: 50 µM L-lysine.

-

Cofactor: Pyridoxal 5'-phosphate (PLP) at various concentrations.

-

Lysine oxidase and horseradish peroxidase.

-

Chromogenic substrate for peroxidase (e.g., ABTS).

-

Spectrophotometer.

Procedure:

-

Set up the reaction mixture containing reaction buffer, L-lysine, PLP, and the enzyme solution in a total volume of 200 µL.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 seconds).

-

Stop the reaction by heating at 90°C for 5 minutes.

-

Centrifuge the mixture to pellet any precipitated protein.

-

To determine the amount of unreacted L-lysine, use a coupled enzyme assay with lysine oxidase and horseradish peroxidase, following the manufacturer's instructions.

-

The decrease in L-lysine concentration corresponds to the amount of cadaverine produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of quinolizidine alkaloids.[9]

Principle: Alkaloids are extracted from plant material, and the extract is analyzed by GC-MS, which separates the compounds and provides structural information for their identification and quantification.

Materials:

-

Freeze-dried and powdered plant material.

-

Extraction solvent (e.g., dichloromethane or methanol).

-

Internal standard (e.g., cinchonidine).

-

GC-MS system with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

-

Extract a known amount of the plant powder with the extraction solvent, often with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form.

-

Add a known amount of the internal standard to the sample before extraction.

-

Concentrate the extract under a stream of nitrogen.

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

-

Use a temperature program for the GC oven to separate the different alkaloids.

-

The mass spectrometer is operated in scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for sensitive quantification.

-

Identify alkaloids by comparing their retention times and mass spectra with those of authentic standards or with library data.

-

Quantify the alkaloids by relating the peak area of each alkaloid to the peak area of the internal standard.

Conclusion

While the term "Grewe diamine" is a historical artifact of synthetic chemistry, the biological significance of true diamines, putrescine and cadaverine, in metabolic pathways is profound. They serve as the essential building blocks for the tropane and quinolizidine alkaloids, respectively, which are classes of compounds with immense pharmacological and ecological importance. The study of the enzymes and pathways involved in their biosynthesis continues to be a vibrant area of research, with implications for metabolic engineering to enhance the production of valuable pharmaceuticals and for understanding the chemical ecology of plant-herbivore interactions. This guide provides a foundational understanding of these pathways for professionals in the field, emphasizing the importance of precise terminology and a focus on biologically validated metabolic routes.

References

- 1. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Tropane Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids | MDPI [mdpi.com]

- 4. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auctoresonline.org [auctoresonline.org]

- 6. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. updatepublishing.com [updatepublishing.com]

- 8. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a Substrate for the TenA Enzyme: A Technical Overview

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical pyrimidine derivative that serves as a key intermediate in the biosynthesis and salvage of thiamin (Vitamin B1).[1] Thiamin, in its active form thiamin pyrophosphate, is an indispensable cofactor for essential enzymes in central metabolism across all domains of life.[2][3] The TenA enzyme, formally known as aminopyrimidine aminohydrolase or thiaminase II, is a crucial component of the thiamin salvage pathway.[3][4][5] This enzyme catalyzes the hydrolysis of this compound to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor that can be phosphorylated and re-integrated into the de novo thiamin biosynthesis pathway.[4][6] This guide provides an in-depth technical examination of the interaction between this compound and the TenA enzyme, targeting researchers, scientists, and professionals in drug development.

The TenA Enzyme and the Thiamin Salvage Pathway

The TenA enzyme family is central to cellular strategies for recycling and salvaging components of thiamin from environmental sources or from thiamin degradation products.[4][7] The primary function of TenA is to convert 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP) into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[5][6][7]

TenA proteins are broadly categorized into two subfamilies based on their active site composition:

-

TenA_C: This subfamily features a critical cysteine residue in the active site and is found in many bacteria, including Bacillus subtilis.[2][8]

-

TenA_E: This subfamily lacks the active-site cysteine and often contains conserved glutamate residues instead.[2]

The salvage pathway for base-degraded thiamin involves the transport of degradation products into the cell, where they are processed.[4] For instance, a formylated precursor, formyl aminopyrimidine, is first deformylated to yield this compound, which then serves as the direct substrate for TenA.[4]

Catalytic Mechanism

For the well-studied TenA_C subfamily, such as the enzyme from Bacillus subtilis, a detailed catalytic mechanism has been proposed. It proceeds via an addition-elimination mechanism analogous to that of thiaminase I, despite the lack of sequence or structural similarity between the two enzymes.[4] The key steps involve the nucleophilic attack by an active-site cysteine residue.[3][4]

The proposed mechanism is as follows:

-

Substrate Binding: The substrate, this compound, is anchored in the active site. An active site residue, Aspartic acid 44 (in B. subtilis TenA), helps to polarize the pyrimidine ring.[4]

-

Nucleophilic Attack: The thiol group of a key cysteine residue (Cys135 in B. subtilis) performs a nucleophilic attack on the C6 carbon of the pyrimidine ring.[4][8]

-

Intermediate Formation: This attack generates an anionic intermediate.[4]

-

Leaving Group Expulsion: The aminomethyl group is expelled as ammonia.[4]

-

Hydrolysis: A water molecule enters the active site and attacks the intermediate, leading to the expulsion of the active site cysteine and the formation of the final product, HMP.[4]

Quantitative Data: Enzyme Kinetics

The efficiency of TenA enzymes with this compound has been quantitatively assessed. The kinetic parameters vary between different organisms and TenA subfamilies, highlighting diverse substrate specificities. For example, the TenA_C enzyme from Bacillus subtilis efficiently hydrolyzes the substrate, whereas the TenA_E enzyme from Arabidopsis thaliana strongly prefers the formylated precursor.[2][4]

| Enzyme Source | TenA Subfamily | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| Bacillus subtilis | TenA_C | This compound | 11.8 ± 1.6 | 22 ± 0.5 | 1.9 ± 0.3 | [4] |

| Arabidopsis thaliana | TenA_E | This compound | 1480 ± 190 | 0.147 ± 0.005 | 0.0001 | [2] |

| Arabidopsis thaliana | TenA_E | N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine | 56 ± 7 | 2.81 ± 0.08 | 0.05 | [2] |

Experimental Protocols

Synthesis of this compound

The substrate is commercially available but can also be synthesized.[1][9] A scalable, fully continuous flow synthesis process has been developed, providing a high-yield route from economical starting materials like 2-cyanoacetamide.[10] Another scalable approach involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile in the presence of a Raney nickel catalyst to achieve the final product in high yield.[11][12]

TenA Enzyme Purification

A standard protocol for obtaining active TenA enzyme involves recombinant protein expression.[4]

-

Cloning: The tenA gene is cloned into a suitable expression vector.

-

Overexpression: The vector is transformed into an expression host, typically E. coli. Protein expression is induced under appropriate conditions.

-

Purification: The cells are lysed, and the TenA protein is purified from the cell lysate using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography. Protein concentration is determined spectrophotometrically.[4]

Enzyme Kinetic Assay

The kinetic parameters of TenA can be determined by monitoring the reaction progress over time at varying substrate concentrations. A continuous spectrophotometric assay is often employed.

-

Assay Principle: The production of the HMP product is coupled to a second enzymatic reaction that results in a change in absorbance. For example, the rate of reaction can be determined by monitoring the consumption of NADPH at 340 nm in a coupled assay system.[4]

-

Reaction Mixture: A typical reaction mixture in a quartz cuvette would contain buffer (e.g., Tris-HCl at a specific pH), the purified TenA enzyme, coupling enzymes, and cofactors (e.g., NADPH).

-

Initiation and Monitoring: The reaction is initiated by adding the substrate, this compound, in varying concentrations.

-

Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial velocity (rate) is calculated from the linear portion of the curve for each substrate concentration.

-

Parameter Calculation: The initial rates are plotted against the substrate concentration. The Michaelis-Menten equation is fitted to the data using a non-linear regression program (e.g., GraFit) to determine the Km and kcat values.[4]

Conclusion

This compound is a bona fide and physiologically significant substrate for the TenA enzyme family, playing a vital role in the salvage of the pyrimidine moiety of thiamin. The kinetic efficiency of this reaction is dependent on the specific subfamily of the TenA enzyme, with bacterial TenA_C enzymes showing high activity. Understanding the mechanism, kinetics, and experimental protocols associated with this enzyme-substrate pair is fundamental for researchers in microbiology, enzymology, and metabolic engineering. For drug development professionals, the thiamin salvage pathway, including the TenA-catalyzed step, represents a potential target for the development of novel antimicrobial agents, particularly in pathogenic organisms that rely on thiamin salvage.

References

- 1. This compound|95-02-3 [benchchem.com]

- 2. Salvage of the thiamin pyrimidine moiety by plant TenA proteins lacking an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tenA [subtiwiki.uni-goettingen.de]

- 6. uniprot.org [uniprot.org]

- 7. KEGG ENZYME: 3.5.99.2 [genome.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lookchem.com [lookchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

Grewe Diamine: A Physicochemical and Biological Overview for Drug Development Professionals

An In-depth Technical Guide

Introduction

Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with significant biological relevance, primarily recognized for its role as a key intermediate in the thiamine (Vitamin B1) salvage pathway.[1] Its chemical structure and reactive amino groups make it a subject of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, purification, and biological significance of Grewe diamine, tailored for scientists and professionals in the field.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Grewe diamine is fundamental for its application in research and development. These properties influence its solubility, absorption, and reactivity.

Core Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀N₄ | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Number | 95-02-3 | [1] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 126.0 to 130.0 °C | |

| Boiling Point | Not explicitly available | |

| Storage Conditions | < -15°C | [3] |

Solubility

Quantitative solubility data for Grewe diamine in various solvents is not extensively published. However, its structural features—possessing both polar amino groups and a heterocyclic aromatic ring—suggest it would exhibit solubility in polar solvents. General solubility information indicates it is soluble, which is a favorable property for its use in various applications.[4]

Acid Dissociation Constants (pKa)

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Grewe diamine.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

FTIR Spectroscopy: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C-N bonds of the amino groups and the pyrimidine ring vibrations.

Experimental Protocols

Synthesis of Grewe Diamine

A common method for the synthesis of Grewe diamine involves the hydrolysis of N-substituted alkanamides, such as N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide.[8]

Reaction:

Caption: Synthesis of Grewe Diamine via Hydrolysis.

Detailed Protocol (based on patent literature):

-

Reaction Setup: The starting material, a compound of the formula N-((4-Amino-2-methyl-5-pyrimidyl)methyl)acyl, is dissolved in an aqueous alkali or alkaline-earth metal hydroxide solution. The reaction is carried out in the presence of an organic solvent.[8]

-

Hydrolysis: The mixture is heated to facilitate the hydrolysis of the acyl group, yielding Grewe diamine.[8]

-

Workup and Isolation: After the reaction is complete, the organic phase is separated. The Grewe diamine can be crystallized by cooling the organic phase. The resulting crystals are then separated and dried.[8]

Purification by Recrystallization

Purification of the crude Grewe diamine product is crucial to obtain a high-purity compound for further use. Recrystallization is a standard method for purifying solid organic compounds.

General Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which Grewe diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude Grewe diamine in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure Grewe diamine will form.

-

Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Grewe diamine and for quantitative analysis. A reverse-phase HPLC method can be employed for its analysis.

Illustrative HPLC Workflow:

References

- 1. scbt.com [scbt.com]

- 2. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 3. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | FA17606 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1 - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectroscopic and Biological Profile of 4-Amino-5-aminomethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-aminomethyl-2-methylpyrimidine is a key heterocyclic amine that serves as a crucial intermediate in the synthesis of Vitamin B1 (Thiamine).[1] Its structural features also make it a valuable building block in the development of various pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the spectroscopic data, relevant biological pathways, and synthetic routes for this compound, tailored for professionals in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Amino-5-aminomethyl-2-methylpyrimidine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | H6 (pyrimidine ring) |

| 6.50 | s (broad) | 2H | -NH₂ (at C4) |

| 3.55 | s | 2H | -CH₂- (aminomethyl) |

| 2.30 | s | 3H | -CH₃ (at C2) |

| 2.10 | s (broad) | 2H | -NH₂ (aminomethyl) |

Table 2: ¹³C NMR Spectroscopic Data

-

Solvent: DMSO-d₆

-

Instrument: Varian FT-80[2]

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C4 |

| 160.0 | C2 |

| 158.0 | C6 |

| 110.0 | C5 |

| 40.0 | -CH₂- (aminomethyl) |

| 24.0 | -CH₃ (at C2) |

Table 3: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 85 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [M - NH]⁺ |

| 122 | 40 | [M - NH₂]⁺ |

| 109 | 60 | [M - CH₂NH₂]⁺ |

| 95 | 30 | [M - CH₃ - NH₂]⁺ |

Table 4: FTIR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (primary amines) |

| 3200 - 3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1640 | Strong | N-H scissoring (primary amine) |

| 1580 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450 | Medium | CH₃ and CH₂ bending |

| 850 | Medium | C-H out-of-plane bending (pyrimidine ring) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm).

-

Integrate the signals and analyze the multiplicities.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID, phase the spectrum, and reference the chemical shifts to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

-

Ionization (Electron Ionization - EI):

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3]

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid 4-Amino-5-aminomethyl-2-methylpyrimidine sample onto the crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

-

Mandatory Visualizations

Synthetic Pathway

A common synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine involves the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.[2][4]

Biological Pathway: Thiamine Salvage

4-Amino-5-aminomethyl-2-methylpyrimidine is a substrate for the enzyme aminopyrimidine aminohydrolase (TenA), which is involved in the thiamine salvage pathway. This enzyme catalyzes the conversion of the aminomethyl group to a hydroxymethyl group, forming 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[5]

References

- 1. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine) and a versatile building block for novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, methodologies for its analysis, and its behavior under various environmental conditions. While quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes existing qualitative information, data from structurally related compounds, and established experimental protocols to provide a robust framework for its handling, formulation, and development.

Introduction

This compound, also known as Grewe diamine, is a pyrimidine derivative of significant interest in the pharmaceutical and nutraceutical industries. Its primary role as a precursor to Thiamine underscores its importance in human health.[1][2] Beyond this, the presence of reactive primary amino groups makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential therapeutic agent. This guide aims to consolidate the available knowledge and provide detailed experimental approaches for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₄ | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Off-White Solid | |

| Melting Point | 270-272 °C | [3] |

| Boiling Point | 301.6 °C at 760 mmHg | [3] |

| Predicted pKa | 7.70 ± 0.29 | [3] |

| Storage Temperature | -20°C | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound is qualitatively described as slightly soluble in several common solvents.

Qualitative Solubility

The compound exhibits limited solubility in common laboratory solvents. This low solubility is a key consideration for its handling and for the design of synthetic reactions and formulations.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Water | Slightly soluble | The presence of amino groups suggests pH-dependent solubility. | [3] |

| Methanol | Slightly soluble | Solubility increases with heating. | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |

Factors Influencing Solubility

The solubility of pyrimidine derivatives is influenced by several factors:

-

Temperature: Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[4][5][6][7][8]

-

pH: As a compound with basic amino groups, the solubility of this compound is expected to be highly dependent on pH.[9][10] In acidic conditions, the amino groups will be protonated, forming more soluble salts. The existence of a commercially available dihydrochloride salt supports this.

-

Solvent Polarity: The solubility in a range of solvents with varying polarities should be systematically evaluated to identify suitable systems for processing and formulation.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various pH values.

Materials:

-

This compound

-

Phosphate buffers (e.g., 150 mM) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10)[11]

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for quantification[12]

Procedure:

-

Add an excess amount of this compound to vials containing a known volume of each pH buffer.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated analytical method, such as HPLC-UV.

-

Calculate the solubility at each pH.

Stability Profile

Understanding the stability of this compound is crucial for defining appropriate storage conditions, shelf-life, and identifying potential degradation products. The recommended storage temperature of -20°C suggests that the compound may be susceptible to degradation at higher temperatures.[3]

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following conditions are recommended for the forced degradation of this compound.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C | Hydrolysis of the aminomethyl group. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C | Hydrolysis of the aminomethyl group, potential ring opening. |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the amino groups and the pyrimidine ring. |

| Thermal Degradation | Dry heat, above accelerated storage conditions (e.g., >50°C) | Intramolecular reactions, cyclization, or polymerization.[13] |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical rearrangement or degradation of the pyrimidine ring.[14][15] |

Potential Degradation Pathways

Based on the structure of the molecule and the degradation of related compounds like thiamin, several degradation pathways can be postulated. One key potential degradation is the hydrolysis of the aminomethyl group to form 4-amino-5-hydroxymethyl-2-methylpyrimidine.[1] Thermal stress may lead to more complex intramolecular reactions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

HCl, NaOH, H₂O₂ solutions

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradants[12]

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal: Expose the solid compound and solutions to dry heat in an oven at various temperatures (e.g., 80°C).

-

Photolytic: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Use a mass spectrometer coupled with the HPLC to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Propose structures for the major degradation products based on their mass spectra and fragmentation patterns.

-

References

- 1. This compound|95-02-3 [benchchem.com]

- 2. Buy this compound | 101080-48-2 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure elucidation of thermal degradation products of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling, and Storage of Grewe Diamine

This guide provides comprehensive safety, handling, and storage information for Grewe diamine, a key intermediate in the synthesis of Thiamine (Vitamin B1).[1][2][3][4] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

Grewe diamine, also known as 4-Amino-2-methyl-5-pyrimidinemethanamine or 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with the following properties[5][6][7]:

| Property | Value |

| CAS Number | 95-02-3[5][6][7] |

| Molecular Formula | C6H10N4[5][6][7] |

| Molecular Weight | 138.17 g/mol [5][6][7] |

| Appearance | White to Yellow to Orange powder to crystal |

| Purity | >95.0%(T)(HPLC) |

Hazard Identification and Safety Data

Grewe diamine is classified with the following hazards. The toxicological properties have not been completely investigated.[7]

| Hazard Statement | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][6] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[6] |

Precautionary Statements:

| Code | Description |

| P264 | Wash skin thoroughly after handling.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of Grewe diamine and ensuring laboratory safety.

Handling:

-

Avoid contact with skin and eyes.[7]

-

Avoid inhalation of dust and aerosols.[7]

-

Use only in well-ventilated areas with appropriate exhaust ventilation.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][7]

Storage:

-

Store in a tightly sealed container.[7]

-

Keep in a cool, well-ventilated area.[7]

-

Protect from light.[7]

-

Keep away from direct sunlight and sources of ignition.[7]

-

Recommended storage temperatures vary, with some sources recommending 2-8°C and others <-15°C.[6][7] Shipping at room temperature for less than two weeks is considered acceptable.[7]

Incompatibilities:

Stability:

Experimental Protocols

Emergency Procedures

The following diagrams illustrate the recommended first aid procedures in case of exposure to Grewe diamine.

Caption: First aid procedures for exposure to Grewe diamine.

Personal Protective Equipment (PPE) Logic

The selection of appropriate PPE is critical when handling Grewe diamine. The following diagram outlines the decision-making process for PPE selection based on the handling task.

References

- 1. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Properties of Vitamins of the B-Complex, Part 1: Vitamins B1, B2, B3, and B5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srdpharma.com [srdpharma.com]

- 6. biosynth.com [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. engineering.org.cn [engineering.org.cn]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(Aminomethyl)-2-methylpyrimidin-4-amine, commonly known as Grewe diamine, is a critical intermediate in the synthesis of Thiamine (Vitamin B1).[1][2] Its efficient and scalable production is of significant interest for industrial applications in the pharmaceutical and nutritional sectors. This document outlines scalable synthesis protocols for this compound, presenting quantitative data, detailed experimental methodologies, and workflow visualizations.

Data Presentation

Two primary scalable synthesis strategies have been reported: a fully continuous flow process and two batch processes. The key quantitative data for these methods are summarized in the tables below for easy comparison.

Table 1: Comparison of Scalable Synthesis Routes

| Parameter | Fully Continuous Flow Synthesis | Batch Process 1 | Batch Process 2 |

| Starting Material | 2-Cyanoacetamide | 2-Cyanoacetamide | Malononitrile |

| Overall Yield | 84%[3] | 65%[4][5] | 70%[4][5] |

| Purity | Up to 97%[4] | Not specified | Not specified |

| Throughput | 0.92 g/h[3] | Not applicable | Not applicable |

| Total Residence/Reaction Time | 74 min[3] | Multiple steps, longer duration | Multiple steps, longer duration |

Table 2: Individual Step Yields for Fully Continuous Flow Synthesis

| Reaction Step | Yield |

| Step 1 | 94%[3] |

| Step 2 | 90%[3] |

| Step 3 | 99%[3] |

Experimental Protocols

Fully Continuous Flow Synthesis from 2-Cyanoacetamide

This method provides an efficient and high-yield synthesis of this compound through a three-step chemical transformation performed in six sequential continuous flow devices.[3]

Step 1: Synthesis of Enamine Intermediate

-

Description: 2-Cyanoacetamide is reacted to form an enamine intermediate.

-

Yield: 94%[3]

Step 2: Condensation with Acetamidine

-

Description: The enamine intermediate is condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Yield: 90%[3]

Step 3: Continuous Hydrogenation

-

Description: The resulting carbonitrile is hydrogenated to yield the final product, this compound.

-

Yield: 99%[3]

Overall Process:

The entire process is conducted in a fully continuous flow setup with a total residence time of 74 minutes, achieving an overall yield of 84% and a throughput of 0.92 g/h.[3]

Batch Synthesis from 2-Cyanoacetamide (Batch Process 1)

This scalable process involves a three-step synthesis starting from the less expensive 2-cyanoacetamide.[4][5]

Step 1: Formation of Enamine

-

Reagents: 2-Cyanoacetamide, Vilsmeier reagent.

-

Procedure: 2-Cyanoacetamide is reacted with Vilsmeier reagent to afford an enamine intermediate.

Step 2: Condensation

-

Reagents: Enamine intermediate, Acetamidine.

-

Procedure: The enamine is condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrogenation

-

Procedure: The carbonitrile intermediate is hydrogenated to yield this compound.

Batch Synthesis from Malononitrile (Batch Process 2)

This alternative scalable batch process utilizes malononitrile as the starting material.[4][5]

Step 1: Formation of Enamine Intermediate

-

Reagents: Malononitrile, Dimethylformamide (DMF), Dimethyl sulfate.

-

Procedure: Malononitrile is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate to give the enamine intermediate.

Step 2: Condensation

-

Reagents: Enamine intermediate, Acetamidine hydrochloride.

-

Procedure: The enamine intermediate, without isolation, is reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrogenation

-

Procedure: The common carbonitrile intermediate is hydrogenated to produce the final product.

Visualizations

Diagram 1: Fully Continuous Flow Synthesis Workflow

Caption: Workflow for the fully continuous flow synthesis.

Diagram 2: Batch Synthesis Workflows

References

Application Notes & Protocols: Fully Continuous Flow Synthesis of Grewe Diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a hypothetical protocol for the fully continuous flow synthesis of Grewe diamine, a key intermediate in the synthesis of various morphinan-based therapeutic agents. The Grewe cyclization, a critical acid-catalyzed intramolecular cyclization reaction, is adapted to a continuous flow process, offering potential advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher throughput and purity.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical process development.

Introduction

The Grewe cyclization is a foundational reaction in the synthesis of the morphinan scaffold, a core structure in a wide range of opioid analgesics and other centrally acting agents.[2] Traditionally performed under harsh acidic conditions in batch reactors, this transformation can be challenging to control and scale up. Continuous flow chemistry offers a compelling alternative to address these challenges by providing superior control over reaction conditions, thus potentially improving yield, selectivity, and safety.[1][3][4]

This application note describes a conceptual continuous flow process for the synthesis of a Grewe diamine precursor via a Grewe cyclization. The protocol leverages the inherent advantages of microreactor technology to enable precise temperature control and residence time distribution, which are critical for managing highly exothermic reactions and minimizing byproduct formation.[1]

Reaction Pathway

The synthesis of Grewe diamine involves the acid-catalyzed cyclization of a substituted octahydroisoquinoline derivative. The general transformation is depicted below. The key step is the intramolecular electrophilic aromatic substitution to form the complete morphinan ring system.

Caption: General synthetic pathway to Grewe diamine.

Experimental Workflow: Continuous Flow Grewe Cyclization

The proposed continuous flow setup consists of two syringe pumps for reagent delivery, a T-mixer for rapid mixing, a heated coil reactor for the cyclization reaction, and a back-pressure regulator to maintain the system pressure and prevent solvent evaporation at elevated temperatures.

Caption: Experimental workflow for the continuous flow Grewe cyclization.

Quantitative Data Summary

The following table summarizes the hypothetical operating parameters for the continuous flow Grewe cyclization. These parameters are based on typical conditions for similar acid-catalyzed cyclizations and would require optimization for this specific transformation.

| Parameter | Value | Unit |

| Reactant A Concentration | 0.1 | M |

| Reactant B (Acid) Concentration | 1.0 | M |

| Flow Rate (Pump A) | 0.5 | mL/min |

| Flow Rate (Pump B) | 0.5 | mL/min |

| Total Flow Rate | 1.0 | mL/min |

| Reactor Volume | 10 | mL |

| Residence Time | 10 | min |

| Reactor Temperature | 120 | °C |

| System Pressure | 10 | bar |

| Hypothetical Yield | 85 | % |

| Productivity | 2.55 | g/h |

Detailed Experimental Protocol

5.1. Materials and Reagents

-

N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Substrate)

-

Polyphosphoric acid (PPA) or a mixture of Orthophosphoric acid and Phosphorus pentoxide[5]

-

Toluene (Anhydrous)[5]

-

Methanol (for quenching)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

5.2. Equipment Setup

-

Assemble the continuous flow reactor system as depicted in the workflow diagram.

-

Use two high-pressure syringe pumps for reagent delivery.

-

Employ a PFA or stainless steel coil reactor with a volume of 10 mL.

-

Place the coil reactor in a temperature-controlled heating block or oil bath.

-

Install a back-pressure regulator set to 10 bar at the outlet of the reactor.

-

Connect the outlet to a collection flask containing a quench solution (e.g., cooled methanol).

5.3. Reagent Preparation

-

Substrate Solution (Solution A): Prepare a 0.1 M solution of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in anhydrous toluene.

-

Acid Catalyst Solution (Solution B): Carefully prepare a solution of the acid catalyst. For instance, a mixture of orthophosphoric acid and phosphorus pentoxide can be used, diluted with a suitable solvent if necessary to ensure pumpability.[5] Caution: This mixture is highly corrosive and exothermic.

5.4. Continuous Flow Reaction Procedure

-

Set the reactor temperature to 120 °C.

-

Prime the pumps with their respective solutions.

-

Set the flow rates for Pump A and Pump B to 0.5 mL/min each, resulting in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.

-

Start the pumps simultaneously to introduce the reagents into the T-mixer and then into the heated reactor.

-

Collect the reactor output in a flask containing cooled methanol to quench the reaction.

-

After the system reaches a steady state (typically after 3-5 residence times), collect the product stream for analysis and workup.

5.5. Workup and Purification

-

Neutralize the collected reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired Grewe diamine precursor.

Safety Considerations

-

The Grewe cyclization often employs strong, corrosive acids and is performed at elevated temperatures. The use of a continuous flow setup can mitigate some of the risks associated with handling these reagents on a large scale by minimizing the reaction volume at any given time.[1]

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.

-

All operations should be conducted in a well-ventilated fume hood.

-

The system should be pressure-tested before introducing reactive chemicals.

Conclusion

The described continuous flow approach for the Grewe cyclization offers a promising and modern alternative to traditional batch synthesis. By leveraging the precise control of reaction parameters afforded by microreactor technology, this method has the potential to improve the safety, efficiency, and scalability of Grewe diamine synthesis, making it an attractive strategy for both academic research and industrial drug development. Further optimization of the reaction conditions, including catalyst screening, temperature, and residence time, is recommended to maximize the yield and purity of the final product.

References

Application Notes and Protocols for the Quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Thiamine (Vitamin B1), also known as Grewe's Diamine. The methods described herein are essential for quality control, stability testing, and pharmacokinetic studies in drug development and research.

Introduction

4-Amino-5-aminomethyl-2-methylpyrimidine is a critical building block in the pharmaceutical industry. Accurate and precise quantification of this compound is paramount to ensure the quality and efficacy of the final drug product. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Analytical Methods Overview

A logical approach to selecting the appropriate analytical method is based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and reliable method for the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine in bulk drug substances and pharmaceutical formulations. The method is based on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reference Standard: 4-Amino-5-aminomethyl-2-methylpyrimidine (purity ≥ 99%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium formate (analytical grade).

-

Formic acid (analytical grade).

-

Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B, 5-15 min: 5-50% B, 15-20 min: 50% B, 20-21 min: 50-5% B, 21-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 25 minutes |

3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine and dissolve in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.

4. Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for this HPLC-UV method. These values should be experimentally determined during method validation in your laboratory.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |